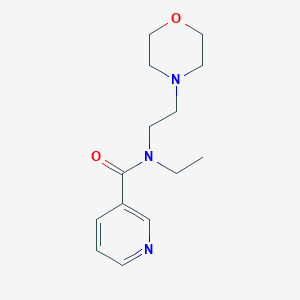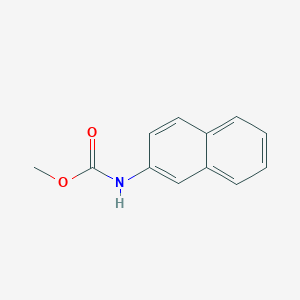![molecular formula C20H24ClN3O B5292884 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a piperazine derivative and belongs to a class of compounds known as psychoactive drugs.
Wirkmechanismus
CPCA acts as a dopamine D3 receptor antagonist, which means that it blocks the binding of dopamine to its receptor and inhibits its downstream signaling pathways. This leads to a decrease in the release of dopamine in the brain, which is associated with the reward system and addiction. CPCA also inhibits the uptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, which increases their concentration in the synaptic cleft and prolongs their effects.
Biochemical and Physiological Effects:
CPCA has been shown to produce a range of biochemical and physiological effects, including the inhibition of dopamine release in the brain, the inhibition of monoamine neurotransmitter uptake, and the modulation of the reward system. These effects are associated with the potential therapeutic applications of CPCA in the treatment of drug addiction, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. Another advantage is its ability to inhibit the uptake of monoamine neurotransmitters, which makes it a potential candidate for the treatment of depression and anxiety. However, one limitation is the lack of information on the long-term effects of CPCA on the brain and behavior, which requires further research.
Zukünftige Richtungen
There are several future directions for the research on CPCA, including the development of new psychoactive compounds based on its scaffold, the investigation of its potential therapeutic applications in neuropsychiatric disorders, and the elucidation of its long-term effects on the brain and behavior. Other future directions include the exploration of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets, and the optimization of its synthesis method for large-scale production.
Conclusion:
In conclusion, CPCA is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA acts as a dopamine D3 receptor antagonist and inhibits the uptake of monoamine neurotransmitters, which makes it a potential candidate for the treatment of drug addiction, depression, and anxiety. CPCA has several advantages and limitations for lab experiments, and there are several future directions for its research, including the development of new psychoactive compounds, the investigation of its therapeutic applications, and the elucidation of its long-term effects.
Synthesemethoden
CPCA can be synthesized through various methods, including the reaction of 4-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting compound with 2-phenylethylamine and acetic anhydride. Another method involves the reaction of 4-chlorobenzylamine with 2-phenylethylchloroformate, followed by the reaction of the resulting compound with piperazine and acetic anhydride. Both methods result in the formation of CPCA as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
CPCA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPCA has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other neuropsychiatric disorders. In pharmacology, CPCA has been shown to inhibit the uptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of depression and anxiety. In medicinal chemistry, CPCA has been used as a scaffold for the development of new psychoactive compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16-20(25)22-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBYZXLPJUDIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5292815.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5292820.png)
![N-{[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B5292832.png)
![2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid](/img/structure/B5292839.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylacetamide](/img/structure/B5292847.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5292856.png)


![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)

![N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)